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Core Kinase Inhibition Profile

The following table summarizes the primary kinase targets of BMS-690514 and their respective half-

maximal inhibitory concentration (IC50) values, which represent the potency of the inhibitor [1] [2].

Kinase Target IC50 Value (nM) Primary Role in Cancer

EGFR (HER1/ErbB-1) 5 nM [1] Tumor cell proliferation and survival [1] [2]

HER2 (ErbB-2) 19-20 nM [1] [2] Tumor cell proliferation and survival [1]

HER4 (ErbB-4) 60 nM [1] Tumor cell proliferation and survival [1]

VEGFR2 50 nM [1] Angiogenesis (formation of new blood vessels) [1]

VEGFR1 25-50 nM [1] Angiogenesis [1]

VEGFR3 25-50 nM [1] Lymphangiogenesis [1]

Flt-3 110 nM [1] Involved in hematopoietic cancers [1]

Lck 220 nM [1] T-cell signaling [1]
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The activity profile of BMS-690514 was established through standardized in vitro and in vivo experiments.

In Vitro Cellular Assays

Proliferation Assays: Antitumor activity was determined by measuring the inhibition of cell
proliferation in a panel of human tumor cell lines. The protocol involves treating cells with serial

dilutions of BMS-690514 for a set duration, often 72-96 hours. Cell viability is then measured using
metrics like ATP levels. Key findings showed that non-small cell lung cancer (NSCLC) cell lines with

EGFR exon 19 deletions were highly sensitive, with IC50 values ranging from 2 to 35 nM. Breast and
gastric cancer cell lines with HER2 gene amplification were also highly sensitive, with IC50 values of

20 to 60 nM [1].
Kinase Selectivity Profiling: To confirm selectivity, BMS-690514 was screened against large panels

of kinases (e.g., 337-384 kinases) using competition binding assays or enzymatic assays with
radiolabeled ATP. These studies confirmed that BMS-690514 is a potent inhibitor of the stated

targets without significant off-target activity against a broad range of other kinases [3].

In Vivo Efficacy Models

Xenograft Models: The compound's efficacy was evaluated in immunodeficient mice implanted with

human tumor xenografts. Mice were treated orally with BMS-690514 once daily. Tumor volume was
measured regularly and compared to untreated control groups. BMS-690514 demonstrated dose-

dependent efficacy in a broad spectrum of tumor models, including those dependent on EGFR or
HER2 signaling. At efficacious doses, it inhibited both tumor cell proliferation and tumor blood
flow [1].
Pharmacodynamic Biomarker Analysis: To confirm target engagement in vivo, tumor and plasma

samples were analyzed for biomarkers. Key assays included:
Measurement of soluble VEGFR2 (sVEGFR2) in plasma via ELISA, which decreases with

VEGFR inhibition [4].
Tumor metabolism imaging using 18F-FDG PET scans to assess changes in tumor

metabolic activity after treatment [4].

Clinical Trial Summary

Early-phase clinical trials translated these preclinical findings into human patients, primarily focusing on

those with advanced or metastatic solid tumors, including NSCLC.
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Clinical Development Path of BMS-690514

Maximum Tolerated Dose (MTD): 200 mg taken orally once daily [5] [4].
Primary Safety Profile: The most frequent treatment-related adverse events were diarrhea and

acneiform rash. These were generally manageable, though diarrhea was a dose-limiting toxicity that
led to treatment discontinuation in some patients [5].

Efficacy Signals: In the Phase IIa study of NSCLC patients:
Erlotinib-naïve patients (Cohort A): Disease control rate (≥4 months) was 43.3%, with an

objective response rate of 3.3% [5].
Erlotinib-resistant patients (Cohort B): Disease control rate was 22.6%, with an objective

response rate of 3.2% [5].
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Activity was notably higher in patients with sensitizing EGFR mutations, including those with

the T790M resistance mutation [5].

Mechanism of Action and Signaling Pathways

BMS-690514's multi-targeted design aims to overcome the limitations of single-target agents by

concurrently disrupting two critical cancer-promoting processes.
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Dual Pathway Inhibition by BMS-690514

Inhibition of ErbB/HER Signaling: By reversibly binding to and inhibiting EGFR, HER2, and HER4,

BMS-690514 blocks the receptor auto-phosphorylation and subsequent activation of key downstream
signaling cascades, including the MAPK and Akt pathways. This inhibition halts the proliferation and

survival signals that tumor cells depend on [1] [2].
Inhibition of VEGFR Signaling: By targeting VEGFRs 1-3, BMS-690514 disrupts the signaling that

drives the formation of new tumor vasculature (angiogenesis) and lymphatic vessels
(lymphangiogenesis). This "anti-angiogenic" effect starves the tumor of oxygen and nutrients [1] [4].

The available search results provide a comprehensive preclinical and early clinical profile of BMS-690514.

For the most current information on its status, I recommend checking the official Bristol Myers Squibb

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23490650/
https://www.smolecule.com/products/s1802554?utm_src=pdf-body-img
https://www.biocrick.com/BMS-690514-BCC1430.html
https://www.apexbt.com/bms-690514.html
https://www.biocrick.com/BMS-690514-BCC1430.html
https://link.springer.com/article/10.1007/s00280-012-1932-9
https://www.smolecule.com/products/s1802554?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


pipeline page [6] or clinical trial registries.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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